molecular formula C8H8BrNO3 B022200 1-(2-Bromoethoxy)-4-nitrobenzene CAS No. 13288-06-7

1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No. B022200
Key on ui cas rn: 13288-06-7
M. Wt: 246.06 g/mol
InChI Key: YQWCBDNNEZHPMA-UHFFFAOYSA-N
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Patent
US05332662

Procedure details

1.97 g of the sodium salt of p-nitrophenol(0.01 mol), 2.16 ml of dibromoethane (0.025 mol) and 0.5g of potassium carbonate were taken in 50 ml of dry acetone (4A activated molecular sieves) and refluxed overnight. Potassium carbonate was filtered and the solvent was removed by rotary evaporation to yield 4-(2-bromoethoxy)nitrobenzene (L) in almost quantitative yield. 1H-NMR: CDCl w: 365 (t,2H), 44 (t,2H), 70-83 (ABq,4H)/
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
2.16 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([OH:11])[CH:3]=1.[Br:12][CH:13](Br)[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:12][CH2:13][CH2:14][O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[CH:2][CH:3]=1 |f:3.4.5,^1:0|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Three
Name
Quantity
2.16 mL
Type
reactant
Smiles
BrC(C)Br
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Potassium carbonate was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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